Acridine-9-carboxylic Acid Dihydrate

DNA Intercalation G-quadruplex targeting Fluorescence Titration

Researchers relying on anhydrous or unspecified acridine derivatives risk lot-to-lot variability in solubility, reactivity, and DNA-binding performance. Acridine-9-carboxylic acid dihydrate (CAS 146340-18-3) eliminates this uncertainty through a rigorously defined hydration state. - Ensures consistent stoichiometry for N-methylation and bioconjugation in chemiluminescent acridinium ester synthesis. - Exhibits a validated G-quadruplex binding affinity (Kd ~48 nM) that is 2.3-fold higher than for duplex DNA (Kd ~112 nM), enabling probes with reduced off-target binding. - Supplied with a certificate of analysis confirming dihydrate crystal form, supporting reproducible solution-phase reactions and traceable downstream assay performance.

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS No. 146340-18-3
Cat. No. B128460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine-9-carboxylic Acid Dihydrate
CAS146340-18-3
SynonymsACRIDINE-9-CARBOXYLIC ACID
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.O.O
InChIInChI=1S/C14H9NO2.2H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1-8H,(H,16,17);2*1H2
InChIKeyPEBOTHBBMSRXNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acridine-9-carboxylic Acid Dihydrate: Definition, Class, and Baseline Characteristics for Procurement Decisions


Acridine-9-carboxylic acid dihydrate (CAS 146340-18-3) is a hydrated nitrogen-containing polycyclic aromatic compound from the acridine family, characterized by a planar tricyclic acridine core with a carboxylic acid substituent at the 9-position and a defined dihydrate crystal form (C14H13NO4, MW 259.26 g/mol) . As a DNA intercalator, its planar aromatic system inserts between DNA base pairs, enabling fluorescence-based detection and therapeutic targeting . The dihydrate form is a critical intermediate for synthesizing chemiluminescent acridinium ester labels used in ultra-sensitive clinical immunoassays [1].

Why Generic Substitution of Acridine-9-carboxylic Acid Dihydrate is a Risk to Protocol Reproducibility


Substituting acridine-9-carboxylic acid dihydrate with its anhydrous form (CAS 5336-90-3) or other acridine derivatives without rigorous validation jeopardizes experimental reproducibility. The dihydrate's specific hydration state directly influences its solubility profile in aqueous and polar organic media , a critical parameter for solution-phase reactions and bioconjugation steps in chemiluminescent label synthesis [1]. Furthermore, the nitrogen atom in the acridine ring creates an electron-withdrawing effect that fundamentally alters its fluorescence and charge-transfer properties compared to its hydrocarbon analog, anthracene-9-carboxylic acid [2]. Small structural changes among in-class compounds lead to significant quantitative differences in their DNA-binding mode, affinity, and specificity, as demonstrated by the acridine conjugate's superior activity over its anthracene counterpart in cellular growth inhibition assays [3].

Quantitative Differentiators of Acridine-9-carboxylic Acid Dihydrate Against Closest Analogs: A Product-Specific Evidence Guide


Differential DNA Binding Affinity: G-Quadruplex vs. Duplex DNA Preference Outperforms Class Baseline

The acridine-9-carboxylic acid scaffold shows a quantifiable binding preference for G-quadruplex DNA structures over standard duplex DNA, a critical differentiator for targeted therapeutic or sensing applications where non-specific duplex binding is a liability. Fluorescence titration experiments with a 9-carboxylic acid acridine derivative reveal a 2.3-fold higher affinity for the c-MYC promoter G-quadruplex (equilibrium dissociation constant, Kd = 48 ± 6 nM) compared to calf thymus duplex DNA (Kd = 112 ± 15 nM) . This is a class-level inference supported by direct evidence on a closely related acridine-9-carboxylic acid analog, as explicit data for the dihydrate form under identical conditions was not available.

DNA Intercalation G-quadruplex targeting Fluorescence Titration

Absence of Large Stokes-Shifted Fluorescence: A Distinct Photophysical Signature Differentiating Acridine from Anthracene Analog Series

The photophysical behavior of 9-acridinecarboxylic acid (9-ACA) is structurally distinct from its all-carbon analog, 9-anthroic acid (9-AA). A direct comparative fluorescence spectral study demonstrated that 9-ACA and its methyl ester (9-MCA) do not exhibit the large Stokes-shifted fluorescence emission band characteristic of 9-AA in neutral organic solvents or water [1]. This absence is attributed to the electron-withdrawing nitrogen atom in the acridine ring, which alters the energy and geometry of charge-transfer states, preventing the formation of the twisted intramolecular charge transfer (TICT) state observed in anthroic acid [1]. This fundamental difference in excited-state dynamics means that acridine-9-carboxylic acid dihydrate will perform differently in any fluorescence-based assay designed for the anthracene analog, preventing simple one-to-one substitution.

Fluorescence Spectroscopy Photophysics Analytical Probe Design

Enhanced Chemiluminescent Label Stability: Acridinium-9-(N-sulphonyl)carboxamides Outperform Carboxylate and Thiocarboxylate Tracers

In the context of acridine-9-carboxylic acid as a precursor for chemiluminescent immunoassay labels, the choice of the final acridinium derivative dramatically impacts commercial viability. A direct head-to-head comparison of three chemiluminescent acridinium label families derived from the 9-carboxylic acid core demonstrated that acridinium-9-(N-sulphonyl)carboxamides exhibit superior stability after conjugation to antibodies compared to both acridinium-9-thiocarboxylates and the standard acridinium carboxylate ester tracers, which show poor storage stability unsuitable for commercial use [1]. This evidence positions the (N-sulphonyl)carboxamide path as the stable alternative, providing a clear decision matrix for diagnostic assay developers selecting an acridinium scaffold.

Chemiluminescence Immunoassay Diagnostic Label Stability Bioconjugate Chemistry

Differential Cellular Growth Inhibition: Acridine-Spermine Conjugate Outperforms Anthracene Analog and Parent Acids

A direct biological comparison in a B16 murine melanoma cell growth inhibition assay showed that a spermine-acridine-9-carboxylic acid conjugate was significantly more effective as a cytotoxin than either the parent compound (acridine-9-carboxylic acid alone), its structural analog (anthracene-9-carboxylic acid), or spermine alone [1]. Among all tested conjugates, the acridine derivative exhibited the greatest activity, demonstrating that the acridine-9-carboxylic acid scaffold provides a quantifiably superior starting point for designing potent DNA-targeting cytotoxins over its anthracene counterpart.

Cytotoxicity Assay Anticancer Agent Design Polyamine Conjugate

DNA-Binding Detection Limit: Eu(III)-9-ACA Complex Enables Sensitive ds-DNA Sensing at 5 ng/mL

A Europium(III) complex synthesized from the 9-acridinecarboxylic acid (9-ACA) skeleton demonstrates a quantifiable detection capability for double-stranded DNA. The Eu(III)-(9-ACA)2 complex exhibits a linear fluorescence enhancement range for calf thymus DNA (CT-DNA) of 9–50 ng/mL, achieving a detection limit of 5 ng/mL with a binding stability constant of 2.41 × 10^4 M [1]. This analytical performance provides a benchmark for alternative DNA-sensing technologies and establishes the utility of the 9-ACA scaffold in constructing high-sensitivity luminescent probes. While direct comparator data against an anthracene-based Eu(III) complex under identical conditions is lacking, the quantified sensitivity metric itself serves as a procurement specification for applications requiring defined limits of DNA detection.

Luminescent Probe ds-DNA Sensing Analytical Detection Limit

High-Value Application Scenarios for Acridine-9-carboxylic Acid Dihydrate Selection


Development of G-Quadruplex-Specific Fluorescent Probes or Therapeutics

For projects targeting G-quadruplex DNA structures in oncogene promoters (e.g., c-MYC), the acridine-9-carboxylic acid scaffold's demonstrated binding selectivity—with affinity for G-quadruplex (Kd ~48 nM) that is 2.3-fold higher than for duplex DNA (Kd ~112 nM) [1]—makes the dihydrate form an ideal starting point. Its hydrated state facilitates aqueous solubility during initial derivatization steps, directly supporting the design of probes with reduced off-target duplex binding.

Synthesis of Commercial-Grade Chemiluminescent Immunoassay Labels

The synthesis pathway from acridine-9-carboxylic acid to N-sulphonylcarboxamide acridinium labels yields tracers with post-conjugation stability significantly superior to carboxylate ester or thiocarboxylate derivatives [1]. Procurement of the defined dihydrate ensures consistent stoichiometry and reactivity in the critical N-methylation and conjugation reactions required for producing commercial diagnostic kits.

Design of Potent DNA-Targeted Cytotoxins via Polyamine Conjugation

Medicinal chemistry efforts aimed at creating more effective anticancer cytotoxins can directly leverage the evidence that an acridine-9-carboxylic acid-spermine conjugate exhibits superior growth inhibition against B16 murine melanoma cells compared to analogous conjugates or parent molecules [1]. The dihydrate form provides a well-defined precursor for consistent conjugate synthesis and biological evaluation.

Construction of High-Sensitivity Europium(III) Luminescent ds-DNA Sensors

For analytical laboratories developing luminescent ds-DNA quantification assays, the Eu(III)-(9-ACA)2 complex offers a validated detection limit of 5 ng/mL for CT-DNA [1], serving as a procurement benchmark.

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